6,7-Dihydro-1,2-diphenyl-5H-pyrazolo(5,1-b)(1,3)oxazinium chloride
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Overview
Description
EINECS 301-699-8, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use in explosives. It is a yellow, odorless, crystalline solid that is highly stable and can be safely handled under controlled conditions. The compound is primarily used in military applications and demolition activities due to its explosive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. The process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.
Each nitration step requires careful control of temperature and acid concentration to ensure the desired product is obtained without excessive by-products.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process involves:
Continuous Nitration: Using continuous flow reactors to maintain consistent reaction conditions.
Purification: Crystallization and washing to remove impurities and by-products.
Drying: Ensuring the final product is free of moisture to maintain stability.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various by-products.
Reduction: Reduction reactions can convert it into less explosive compounds.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Typically involves strong oxidizing agents like potassium permanganate.
Reduction: Commonly uses reducing agents such as iron and hydrochloric acid.
Substitution: Requires electrophiles and appropriate catalysts.
Major Products
Oxidation: Produces compounds like trinitrobenzoic acid.
Reduction: Forms compounds like aminodinitrotoluene.
Substitution: Results in various substituted nitrotoluenes.
Scientific Research Applications
2,4,6-trinitrotoluene has several scientific research applications:
Chemistry: Used as a standard explosive in studies of detonation and explosive properties.
Biology: Studied for its effects on biological systems and potential environmental impact.
Medicine: Research into its toxicological effects and potential antidotes.
Industry: Used in the development of new explosives and demolition technologies.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release large amounts of energy. The decomposition involves breaking the nitrogen-oxygen bonds, releasing gases like nitrogen and carbon dioxide, and generating heat and pressure. The molecular targets include the nitro groups, which are highly reactive under the right conditions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
2,4,6-trinitrotoluene is unique due to its stability and ease of handling compared to other nitroaromatic compounds. It has a higher explosive power and is less sensitive to shock and friction, making it safer to use in various applications.
Properties
CAS No. |
94030-94-1 |
---|---|
Molecular Formula |
C18H17ClN2O |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
1,2-diphenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-8-ium;chloride |
InChI |
InChI=1S/C18H17N2O.ClH/c1-3-8-15(9-4-1)17-14-18-19(12-7-13-21-18)20(17)16-10-5-2-6-11-16;/h1-6,8-11,14H,7,12-13H2;1H/q+1;/p-1 |
InChI Key |
VZPZPTFONLHLSW-UHFFFAOYSA-M |
Canonical SMILES |
C1C[N+]2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OC1.[Cl-] |
Origin of Product |
United States |
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